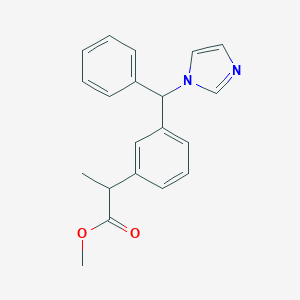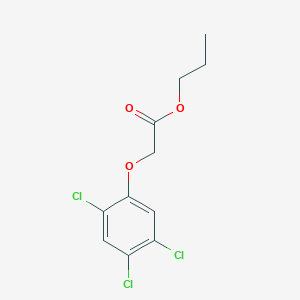
Propyl 2,4,5-trichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2,4,5-trichlorophenoxyacetate (PTCA) is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the family of phenoxy herbicides, which are known for their selective action against broadleaf weeds. PTCA is a potent herbicide that has been extensively studied for its chemical and biological properties.
Mécanisme D'action
Propyl 2,4,5-trichlorophenoxyacetate acts by disrupting the normal functioning of plant hormones such as auxins and cytokinins. It inhibits the activity of enzymes that are involved in the synthesis and transport of these hormones, leading to stunted growth and eventual death of the plant. Propyl 2,4,5-trichlorophenoxyacetate also affects the metabolism of plants by inhibiting the synthesis of proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
Propyl 2,4,5-trichlorophenoxyacetate has been shown to have both acute and chronic effects on plants. Acute exposure to Propyl 2,4,5-trichlorophenoxyacetate can cause wilting, chlorosis, and necrosis of the leaves, while chronic exposure can lead to reduced growth and yield. Propyl 2,4,5-trichlorophenoxyacetate has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids in plants.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 2,4,5-trichlorophenoxyacetate is a valuable tool for weed management in crops and has been extensively studied for its herbicidal properties. Its selective action against broadleaf weeds makes it a valuable tool for weed management in crops. However, the use of Propyl 2,4,5-trichlorophenoxyacetate in lab experiments is limited by its toxicity and potential for environmental contamination. Careful attention must be paid to the handling and disposal of Propyl 2,4,5-trichlorophenoxyacetate to prevent exposure to humans and the environment.
Orientations Futures
The future directions for research on Propyl 2,4,5-trichlorophenoxyacetate include the development of new formulations and delivery systems that reduce the potential for environmental contamination and improve the efficacy of the herbicide. The development of new herbicides with different modes of action that complement the action of Propyl 2,4,5-trichlorophenoxyacetate is also an area of active research. The use of genetic engineering to develop crops that are resistant to Propyl 2,4,5-trichlorophenoxyacetate is another potential area of research. Overall, the continued study of Propyl 2,4,5-trichlorophenoxyacetate and its mode of action will lead to the development of more effective and sustainable weed management strategies in agriculture.
Méthodes De Synthèse
Propyl 2,4,5-trichlorophenoxyacetate is synthesized by the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then esterified with propyl alcohol to produce Propyl 2,4,5-trichlorophenoxyacetate. The synthesis of Propyl 2,4,5-trichlorophenoxyacetate is a complex process that requires careful attention to reaction conditions and purity of reagents.
Applications De Recherche Scientifique
Propyl 2,4,5-trichlorophenoxyacetate has been extensively studied for its herbicidal properties and its mode of action. It has been shown to inhibit the growth of broadleaf weeds by interfering with the normal functioning of plant hormones. Propyl 2,4,5-trichlorophenoxyacetate is also known to affect the metabolism of plants by disrupting the synthesis of proteins and nucleic acids. Its selective action against broadleaf weeds makes it a valuable tool for weed management in crops.
Propriétés
Numéro CAS |
1928-40-1 |
|---|---|
Nom du produit |
Propyl 2,4,5-trichlorophenoxyacetate |
Formule moléculaire |
C11H11Cl3O3 |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
propyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-2-3-16-11(15)6-17-10-5-8(13)7(12)4-9(10)14/h4-5H,2-3,6H2,1H3 |
Clé InChI |
KQPZLIOOEZZUFO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canonique |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Autres numéros CAS |
1928-40-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



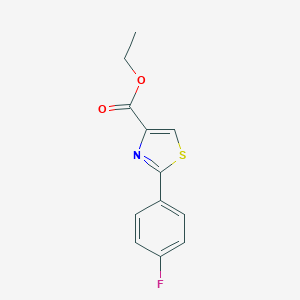
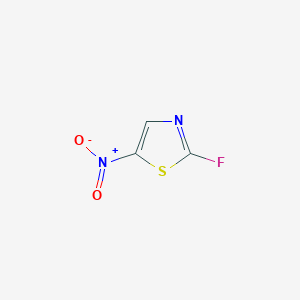
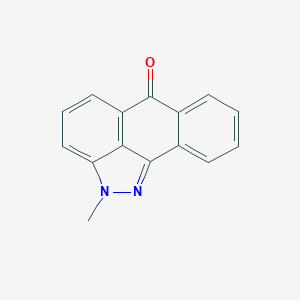
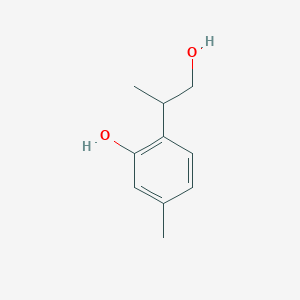
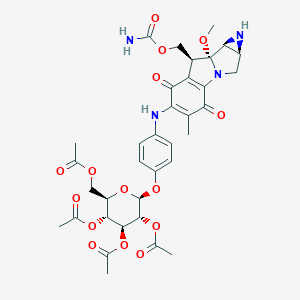
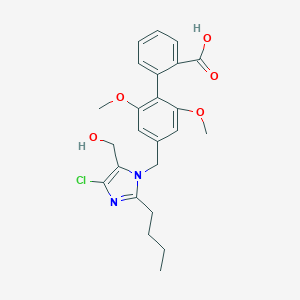
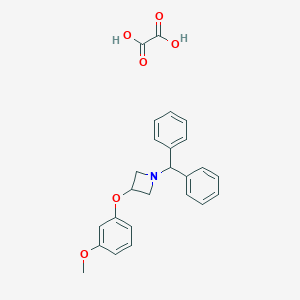
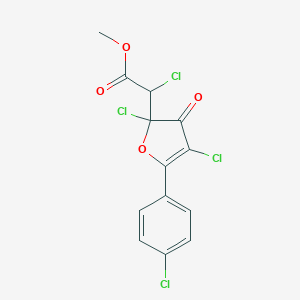
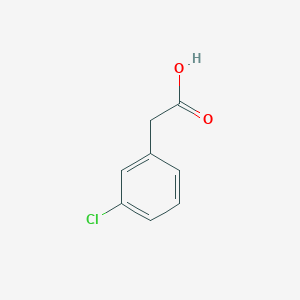
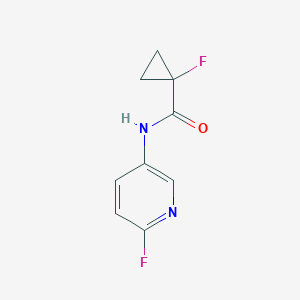
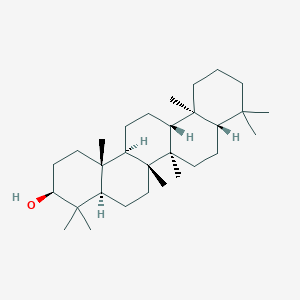
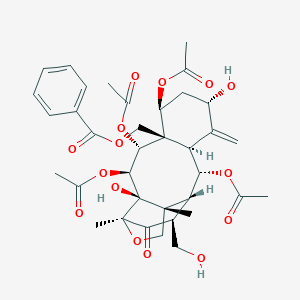
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)
